[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Overview
Description
“[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine” is a chemical compound with the molecular formula C12H17NO2 . It is also referred to as MOPM. The CAS Number for this compound is 1339328-13-0 .
Molecular Structure Analysis
The molecular weight of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine is 207.27 g/mol. The InChI code for this compound is 1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3 .Scientific Research Applications
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives have shown significant photocytotoxicity under red light exposure in various cell lines. These complexes are effectively ingested by cells and demonstrate favorable interactions with DNA, offering potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).
Catalytic Applications
- 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have demonstrated good catalytic activity and selectivity in certain chemical reactions, hinting at their potential use in industrial and synthetic chemistry applications (Roffe et al., 2016).
Enhanced Cellular Uptake with Selectivity
- Iron(III) complexes of modified dipicolylamines and pyridoxal or salicylaldehyde Schiff bases, which include phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown remarkable cellular uptake with selectivity. They exhibit significant photocytotoxicity in cancer cells, indicating potential applications in targeted cancer therapy (Basu et al., 2015).
Material Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized and characterized, offering insights into its structural and chemical properties. Such compounds may find applications in the development of new materials or chemical agents (Shimoga et al., 2018).
properties
IUPAC Name |
[4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-2-3-10(7-13)12(6-9)15-11-4-5-14-8-11/h2-3,6,11H,4-5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLXVLZHXSWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.